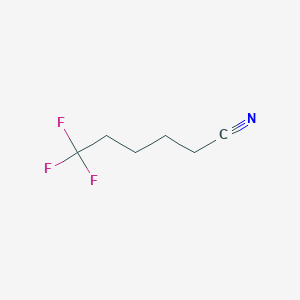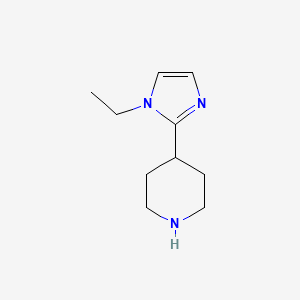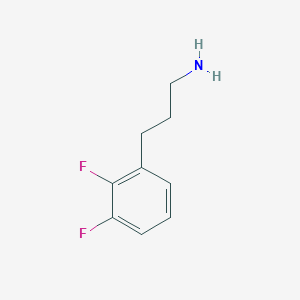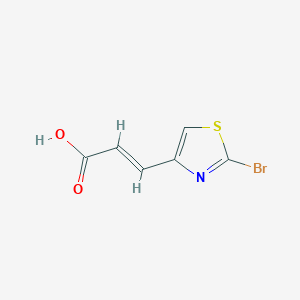![molecular formula C17H24BrN3O3 B13597072 tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)
tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 6-bromopyridine under specific conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by the addition of reagents like sodium hydride (NaH) and methyl iodide (CH3I).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH), methyl iodide (CH3I), and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like THF at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of the original compound .
Applications De Recherche Scientifique
tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of different products. The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C17H24BrN3O3 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-8-7-12(11-21)10-20(4)15(22)13-5-6-14(18)19-9-13/h5-6,9,12H,7-8,10-11H2,1-4H3 |
Clé InChI |
MOJSWMMQAAFUQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)

